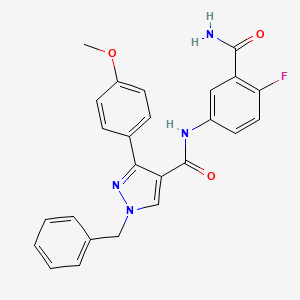
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonyl-containing heterocycles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects
In addition to its anticancer activity, 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful for the treatment of various inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine in lab experiments is its potent and selective anticancer activity. This compound has been shown to be highly effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of new analogs of this compound with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the underlying biology of cancer and other diseases. Finally, the potential applications of this compound in other fields, such as agriculture and materials science, should also be explored.
Synthesemethoden
The synthesis of 4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine involves the reaction of 3,3-dimethylmorpholine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the resulting product can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4-(3,5-difluorophenyl)sulfonyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-12(2)8-18-4-3-15(12)19(16,17)11-6-9(13)5-10(14)7-11/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJMHNQIIITRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=CC(=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)sulfonyl-3,3-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)


![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)
![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)







